Iproniazid - 54-92-2

Iproniazid

Catalog Number: EVT-271898
CAS Number: 54-92-2
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iproniazid, chemically known as 1-isonicotinoyl-2-isopropylhydrazine, is a compound that gained significant attention in the mid-20th century for its biological activity. [] Initially investigated for its antituberculosis properties, Iproniazid quickly became the subject of extensive research due to its profound effects on mood and behavior. [] While its use as a therapeutic agent was eventually discontinued due to safety concerns, Iproniazid served as a crucial tool in elucidating the role of monoamine oxidase (MAO) in the central nervous system and paved the way for the development of subsequent generations of antidepressants. []

Isoniazid

Compound Description: Isoniazid (isonicotinic acid hydrazide) is an antitubercular drug. While structurally similar to Iproniazid, it exhibits less potent monoamine oxidase (MAO) inhibition. [] Isoniazid served as a precursor in the development of Iproniazid and was often comparatively studied for its therapeutic effects and toxicity. []

Isopropylhydrazine

Compound Description: Isopropylhydrazine is a metabolite of Iproniazid, generated through metabolic processes in the liver. [] This compound exhibits potent hepatotoxic effects and plays a crucial role in the covalent binding to hepatic macromolecules, contributing significantly to Iproniazid-induced liver injury. []

Relevance: As a key metabolite of Iproniazid, Isopropylhydrazine is central to understanding the drug's toxicity. [] The metabolic conversion of Iproniazid to Isopropylhydrazine highlights a crucial structure-activity relationship, as the parent drug requires this bioactivation step to exert its hepatotoxic effects. []

1-Acetyl-2-isopropylhydrazine

Compound Description: 1-Acetyl-2-isopropylhydrazine represents a urinary metabolite of both Iproniazid and Isopropylhydrazine, identified in rats administered with toxic doses of these compounds. [] This metabolic pathway suggests a detoxification mechanism for Isopropylhydrazine. []

Relevance: The presence of 1-Acetyl-2-isopropylhydrazine in the urine signifies its role in the metabolism of both Iproniazid and Isopropylhydrazine. [] This finding further emphasizes the importance of metabolic pathways in understanding the overall pharmacological and toxicological profile of Iproniazid.

Iproniazid-1-oxide

Compound Description: Iproniazid-1-oxide is identified as a urinary metabolite of Iproniazid in rats. [] The presence of this metabolite suggests that N-oxidation represents a metabolic pathway for Iproniazid.

Relevance: As a metabolite of Iproniazid, Iproniazid-1-oxide sheds light on the metabolic pathways involved in the drug's breakdown within the body. [] Identifying such metabolites is crucial in understanding the potential pharmacological activity and toxicity profile of Iproniazid.

Pheniprazine

Compound Description: Pheniprazine, an MAO inhibitor, exhibits rapid and potent inhibition of both brain and liver MAO. [, ] This compound serves as a valuable tool in studying the relationship between MAO inhibition, brain amine levels, and behavioral effects. []

Tranylcypromine

Compound Description: Tranylcypromine, an MAO inhibitor, shares similarities with Pheniprazine in its rapid and potent inhibition of both brain and liver MAO. [] The compound induces a rapid increase in serotonin and norepinephrine levels in the brain, influencing EEG patterns and behavior. []

Relevance: Belonging to the same class of MAO inhibitors as Iproniazid, Tranylcypromine offers a valuable comparison point. [] Like Pheniprazine, Tranylcypromine exhibits a faster onset of action and greater potency in inhibiting brain MAO compared to Iproniazid, demonstrating distinct pharmacological profiles within the same drug class. []

Isocarboxazid

Compound Description: Isocarboxazid is an MAO inhibitor metabolized by oxidation of its labeled benzyl moiety to benzoic acid. [] This compound demonstrates a faster oxidation rate compared to Iproniazid in both humans and rats. []

Relevance: As an MAO inhibitor, Isocarboxazid shares a similar therapeutic target with Iproniazid. [] The difference in their metabolism, particularly the faster oxidation rate of Isocarboxazid, suggests potential variations in their pharmacokinetic profiles and duration of action. []

β-Phenylisopropylhydrazine (PIH)

Compound Description: β-Phenylisopropylhydrazine (PIH), a potent MAO inhibitor, effectively increases brain 5-hydroxytryptamine levels in mice. [, ] It also enhances the pyrogenic activity of 5-hydroxytryptophan. []

Relevance: PIH shares with Iproniazid the ability to inhibit MAO. Both drugs can elevate 5-hydroxytryptamine levels in the brain, suggesting a common mechanism for some of their effects. []

Reserpine

Compound Description: Reserpine is a drug known to deplete biogenic amines, including serotonin, from the central nervous system. [, ] It is often used in experimental settings to induce a depressive-like state in animals. [, ]

Relevance: Reserpine serves as a pharmacological counterpoint to Iproniazid. [, ] While Iproniazid increases the levels of monoamines like serotonin by inhibiting their breakdown, reserpine depletes these neurotransmitters, leading to opposite effects on mood and behavior. [, ] This contrast highlights the role of monoamines in mediating the effects of Iproniazid.

Chlorpromazine

Compound Description: Chlorpromazine is an antipsychotic drug that belongs to the phenothiazine class. [] It has been used to manage the excitatory effects of reserpine in animals pretreated with iproniazid. []

Relevance: Although not directly related to Iproniazid's mechanism of action, chlorpromazine serves as a tool to manage some of the adverse effects associated with Iproniazid and reserpine interaction, particularly the heightened excitation observed in animal models. []

5-Hydroxytryptophan (5-HTP)

Compound Description: 5-Hydroxytryptophan is a precursor to serotonin and can cross the blood-brain barrier. [, , ] Administration of 5-HTP leads to increased serotonin levels in the brain. [, ]

Relevance: 5-HTP serves as a tool to investigate the role of serotonin in the central nervous system. [, , ] Iproniazid's ability to elevate serotonin levels, similar to the effects of 5-HTP administration, suggests a potential mechanism for its antidepressant effects. [, , ]

Dopamine

Compound Description: Dopamine is a neurotransmitter that plays a role in mood, motivation, and reward. [, ] Iproniazid's influence on dopamine metabolism is suggested to be a contributing factor to its antidepressant effects. []

Relevance: Dopamine represents another monoamine neurotransmitter potentially affected by Iproniazid's MAO-inhibiting properties. [] While the research primarily focuses on serotonin and norepinephrine, the potential influence on dopamine metabolism adds another layer to understanding Iproniazid's complex pharmacological profile. []

Tyramine

Compound Description: Tyramine is a naturally occurring amine that can elevate blood pressure. [, ] Iproniazid's inhibition of MAO can potentiate the effects of tyramine, leading to a hypertensive crisis, a significant concern with MAOI therapy. [, ]

Relevance: The interaction between Iproniazid and tyramine exemplifies a crucial safety concern associated with MAO inhibitors. [, ] Understanding this interaction and educating patients about dietary restrictions (tyramine-rich foods) remains essential for the safe use of Iproniazid and other MAOIs. [, ]

Classification and Source

Iproniazid is classified as a small molecule and specifically as a monoamine oxidase inhibitor. Its chemical formula is C9H13N3OC_9H_{13}N_3O, with an average molecular weight of approximately 179.22 g/mol . The compound was initially used in the treatment of tuberculosis but became prominent in the treatment of major depressive disorder due to its mood-elevating effects .

Synthesis Analysis

The synthesis of iproniazid can be achieved through several methods, primarily involving the precursor methyl isonicotinate. The most common synthesis pathways include:

  1. Hydrazine Reaction: Methyl isonicotinate reacts with hydrazine to form isonicotinohydrazide.
  2. Formation of Iproniazid:
    • One pathway involves the reaction of isonicotinohydrazide with 2-bromopropane or 2-chloropropane, resulting in iproniazid through an N-isopropyl addition reaction.
    • Another method utilizes acetone and selective hydrogenation of the C=N linkage in the presence of a platinum catalyst, using solvents like water or acetic acid .

These methods highlight the versatility in synthesizing iproniazid and its derivatives.

Molecular Structure Analysis

Iproniazid's molecular structure consists of a hydrazine moiety linked to an isonicotinyl group. The key components include:

  • Functional Groups: The compound features a hydrazine group (NHNH-NH-NH-) attached to an isonicotinic acid derivative.
  • Spatial Configuration: The presence of a propyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively.

The stereochemistry around the nitrogen atoms contributes to its biological activity, particularly in inhibiting monoamine oxidase enzymes .

Chemical Reactions Analysis

Iproniazid undergoes several significant chemical reactions:

  1. Monoamine Oxidase Inhibition: Iproniazid irreversibly inhibits monoamine oxidase enzymes (MAO-A and MAO-B), leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.
  2. Metabolism: In the body, iproniazid is metabolized into isopropylhydrazine and isonicotinic acid through hydrolysis. Isopropylhydrazine can further undergo oxidation by cytochrome P450 enzymes, potentially leading to toxic metabolites like alkylating agents .
  3. Reactions with Glutathione: The presence of glutathione can reduce MAO inhibition by conjugating with iproniazid or its metabolites, indicating possible detoxification pathways .
Mechanism of Action

The primary mechanism of action for iproniazid involves:

  • Inhibition of Monoamine Oxidase: By binding to MAO enzymes, iproniazid prevents the oxidative deamination of biogenic amines. This inhibition leads to elevated concentrations of neurotransmitters that are critical for mood regulation.
  • Formation of Active Metabolites: The active metabolite, isopropylhydrazine, also contributes to MAO inhibition independently .
  • Dependence on Environmental Conditions: The reaction kinetics are influenced by pH and temperature, which can affect the degree of MAO inhibition .
Physical and Chemical Properties Analysis

Iproniazid exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white crystalline powder.
  • Solubility: Iproniazid is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound's stability can be affected by environmental factors such as light and temperature.

These properties influence its formulation and storage conditions for pharmaceutical applications .

Applications

Iproniazid's applications primarily lie within psychiatric medicine:

  • Antidepressant Use: It was historically significant as one of the first antidepressants used clinically. Its ability to elevate mood made it a breakthrough treatment for major depressive disorder.
  • Research Tool: Iproniazid has been utilized in research settings to study the role of monoamine neurotransmitters in mood regulation and other psychiatric conditions.
  • Historical Significance: Although withdrawn from many markets due to safety concerns related to dietary interactions (e.g., hypertensive crises from tyramine-rich foods), it paved the way for developing safer antidepressants .
Historical Context and Evolution of Iproniazid in Psychopharmacology

Discovery and Serendipitous Antidepressant Properties in Tuberculosis Treatment

Iproniazid (1-isonicotinoyl-2-isopropyl hydrazine) was initially developed in the early 1950s as part of a systematic search for more effective anti-tuberculosis agents. Chemists at Hoffmann-La Roche synthesized it as a derivative of isoniazid (isonicotinic acid hydrazide), hoping the addition of an isopropyl group would enhance antimicrobial activity against Mycobacterium tuberculosis [3] [7]. During clinical trials conducted between 1951-1952, researchers made an unexpected observation: tuberculosis patients receiving iproniazid exhibited dramatic improvements in mood and vitality despite their grave physical condition. Physicians noted previously lethargic patients became "inappropriately happy," energetically socializing, and expressing renewed interest in life—a stark contrast to their terminal prognosis [1] [5].

This serendipitous discovery was methodically documented by clinicians Robitzek and Selikoff at Sea View Hospital in New York. Their 1952 trial reported that approximately 15% of tuberculosis patients treated with iproniazid developed "psychic energization" characterized by increased motor activity, heightened alertness, and overt euphoria [3] [7]. The mood-elevating effects occurred independently of the drug's anti-tubercular efficacy, as patients receiving other anti-tuberculosis medications like streptomycin or para-amino-salicylic acid (PAS) did not exhibit comparable behavioral changes [6] [7]. The precise biochemical mechanism remained unknown initially, but researchers hypothesized that iproniazid might exert central nervous system effects through pathways distinct from its antimicrobial action.

Table 1: Key Observations from Iproniazid Tuberculosis Trials (1951-1952)

Clinical SettingPatient PopulationObserved Behavioral EffectsContrast with Other TB Drugs
Sea View Hospital, New YorkAdvanced pulmonary TB patientsEuphoria, increased social interaction, renewed interest in activitiesNot observed with streptomycin or PAS
Multiple US sanatoriaChronically ill TB patients"Psychic energization": hyperactivity despite physical debilitationExclusive to iproniazid-treated patients
European TB wardsTerminal TB casesMood elevation disproportionate to physical improvementIndependent of anti-tubercular efficacy

Role in the Emergence of Monoamine Oxidase Inhibitors (MAOIs) as a Drug Class

The mechanistic understanding of iproniazid's antidepressant effects emerged through parallel biochemical investigations. In 1952, researchers at Hoffmann-La Roche discovered that iproniazid potently inhibited monoamine oxidase (MAO) enzymes—a property not shared by its structural analog isoniazid [2] [4]. Albert Zeller and colleagues demonstrated that iproniazid acted as an "irreversible inhibitor" of MAO through its active metabolite, isopropylhydrazine, which formed a stable covalent bond with the enzyme's catalytic site [2] [9]. Unlike reversible inhibitors, iproniazid permanently inactivated MAO enzymes until new enzyme synthesis occurred approximately every two weeks, resulting in prolonged elevation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in synaptic clefts [4] [9].

This enzymatic inhibition represented a novel pharmacological principle with profound implications. Iproniazid became the prototype for an entirely new class of psychotropic agents—monoamine oxidase inhibitors (MAOIs)—validating the concept that targeted modulation of neurotransmitter metabolism could produce therapeutic antidepressant effects [4] [10]. Researchers quickly recognized that the alkylhydrazine moiety was essential for MAO inhibition and began systematic structural modifications to optimize this activity. This led to the development of second-generation hydrazine MAO inhibitors including phenelzine (phenethylhydrazine), isocarboxazid (benzylhydrazine), and mebamazine (α-methylbenzylhydrazine), all sharing the core hydrazine structure responsible for irreversible MAO binding [2] [10].

Table 2: First-Generation Monoamine Oxidase Inhibitors Derived from Iproniazid's Structure

CompoundChemical StructureKey Modification from IproniazidMAO Inhibition Profile
IproniazidN'-isopropyl-isonicotinohydrazidePrototype moleculeNon-selective, irreversible
Phenelzineβ-PhenylethylhydrazineReplacement of isonicotinyl with phenylNon-selective, irreversible
Isocarboxazid5-Methyl-3-isoxazolecarboxylic acid benzylhydrazideBenzylhydrazine + heterocyclic groupNon-selective, irreversible
Mebanazineα-MethylbenzylhydrazineSimplified alkyl hydrazine structureMAO-A selective, irreversible

Transition from Anti-Tubercular Agent to Pioneering Antidepressant Therapy

The formal transition of iproniazid from anti-tubercular drug to psychiatric medication occurred between 1957-1958, catalyzed by psychiatrist Nathan Kline at Rockland State Hospital. Kline systematically evaluated iproniazid in non-tuberculous patients with severe depression, reporting dramatic improvements in 70% of previously treatment-refractory cases [3] [9]. His landmark publication described bedridden, profoundly depressed patients who regained normal function within days of iproniazid administration—an unprecedented effect compared to existing somatic therapies like electroconvulsive therapy [5] [8]. These findings positioned iproniazid as the first specifically antidepressant pharmacotherapy, distinct from general sedatives or stimulants used previously for mood disorders.

The clinical adoption of iproniazid as an antidepressant was extraordinarily rapid. By 1958, approximately 400,000 patients had received iproniazid for depression under the brand name Marsilid, establishing it as the first blockbuster psychotropic medication [3] [6]. This transformation from anti-tubercular agent to psychiatric pioneer fundamentally reshaped depression management paradigms, shifting treatment from institutional care (sanatoria/asylums) to community-based pharmacotherapy [7]. Crucially, iproniazid's efficacy provided the first clinical validation of the monoamine hypothesis of depression, which proposed that deficient monoamine neurotransmission underpinned depressive pathophysiology [5] [6]. This mechanistic insight stimulated massive investment in neuropharmacological research throughout the 1960s, ultimately leading to the development of tricyclic antidepressants and later selective serotonin reuptake inhibitors [5] [8].

Despite its therapeutic impact, iproniazid's tenure as a first-line antidepressant was brief. By 1961, reports of severe hepatotoxicity necessitated market withdrawal in most countries, though it remained available in France until 2015 [1] [3]. This withdrawal stimulated development of safer MAOIs (phenelzine, tranylcypromine) and alternative antidepressant classes, cementing iproniazid's legacy as the progenitor molecule that launched modern psychopharmacology while highlighting the need for rigorous safety evaluation of psychoactive compounds.

Table 3: Timeline of Iproniazid's Therapeutic Transition and Legacy

PeriodPrimary IndicationKey DevelopmentsScientific Impact
1951-1952Anti-tuberculosis drugSerendipitous mood elevation observed in TB patientsInitial clinical observations of psychoactive effects
1952-1956Experimental psychotropicMAO inhibition mechanism identifiedBiochemical basis for antidepressant effect established
1957-1958First approved antidepressantFormal psychiatric trials by Nathan KlineEstablishment as first specific antidepressant pharmacotherapy
1958-1961First-line depression treatmentWidespread clinical adoption (400,000+ patients)Validation of monoamine hypothesis of depression
Post-1961Market withdrawalHepatotoxicity concerns; replaced by newer MAOIsStimulated development of safer antidepressants

Table of Compounds Mentioned:

  • Iproniazid
  • Isoniazid
  • Phenelzine
  • Isocarboxazid
  • Mebanazine
  • Tranylcypromine
  • Selegiline
  • Moclobemide
  • Imipramine
  • Fluoxetine

Properties

CAS Number

54-92-2

Product Name

Iproniazid

IUPAC Name

N'-propan-2-ylpyridine-4-carbohydrazide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)

InChI Key

NYMGNSNKLVNMIA-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)C1=CC=NC=C1

Solubility

Soluble in DMSO

Synonyms

Iproniazid; Marsilid; Iprazid

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.